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Compound of Interest

Compound Name: Indazole-3-carboxylic acid

Cat. No.: B026865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Indazole-
3-carboxylic acid, a key heterocyclic compound with significant applications in medicinal

chemistry and drug development. This document outlines the characteristic data obtained from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

supported by detailed experimental protocols. The information presented herein is intended to

serve as a comprehensive resource for the identification, characterization, and quality control

of Indazole-3-carboxylic acid in a research and development setting.

Data Presentation
The spectroscopic data for Indazole-3-carboxylic acid is summarized in the following tables

for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz)
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Chemical Shift (δ) ppm Multiplicity Assignment

~13.5 (very broad) s COOH

~8.15 d H-4

~7.70 d H-7

~7.45 t H-6

~7.25 t H-5

Note: The chemical shifts for the aromatic protons are approximate and their assignment is

based on the analysis of substituted indazole derivatives. The broad signal at ~13.5 ppm is

characteristic of a carboxylic acid proton and an N-H proton of the indazole ring, which may be

in exchange or overlapping.

¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Assignment

~165 C=O

~141 C-7a

~138 C-3

~127 C-6

~122 C-4

~121 C-5

~111 C-7

~122 C-3a

Note: The chemical shifts are approximate and based on typical values for indazole and

carboxylic acid functionalities.

Infrared (IR) Spectroscopy
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FTIR (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3100 Medium N-H stretch

~1700 Strong C=O stretch (Carboxylic Acid)

~1620 Medium C=C stretch (Aromatic)

~1500 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch

~750 Strong C-H bend (ortho-disubstituted)

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Assignment

162 High [M]⁺ (Molecular Ion)

145 Moderate [M-OH]⁺

117 High [M-COOH]⁺ or [M-CO₂H]⁺

90 Moderate Further fragmentation

Note: The fragmentation pattern is predicted based on the structure of Indazole-3-carboxylic
acid and common fragmentation pathways for carboxylic acids and heterocyclic compounds.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Indazole-3-carboxylic acid are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of Indazole-3-carboxylic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Program: Standard single-pulse experiment (zg30)

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ =

2.50 ppm).

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Program: Proton-decoupled pulse program (zgpg30)
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Indazole-3-carboxylic acid with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press.

Apply pressure to form a thin, transparent pellet.

FTIR Analysis:

Instrument: Fourier Transform Infrared Spectrometer

Accessory: Transmission sample holder

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the empty sample compartment is collected prior to

sample analysis.

Mass Spectrometry (MS)
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Sample Preparation:

Prepare a dilute solution of Indazole-3-carboxylic acid in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

Mass Spectrometry Analysis (Electron Ionization):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

with a mass spectrometer.

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 40-400

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature

program should be used to ensure elution of the analyte. For a direct insertion probe, the

sample is volatilized by heating.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound such as Indazole-3-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b026865?utm_src=pdf-body
https://www.benchchem.com/product/b026865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
Indazole-3-carboxylic acid

Purification
(e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Confirmation Purity Assessment

Final Report:
Characterized Compound

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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